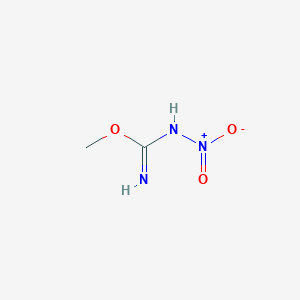
O-methyl-N-nitroisourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl-N-nitroisourea is a chemical compound with the molecular formula C2H5N3O3This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-methyl-N-nitroisourea can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . The process involves the use of methylating agents and catalytic systems, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, methyl nitrocarbamimidate is produced using a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Analyse Chemischer Reaktionen
Types of Reactions
O-methyl-N-nitroisourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, methylating agents, and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions typically involve mild temperatures and functional group-tolerant environments .
Major Products Formed
The major products formed from these reactions include primary amines, nitro radicals, and various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Production
O-methyl-N-nitroisourea is synthesized primarily through the nitration of O-methylisouronium sulfate under acidic conditions. The process has been optimized using continuous flow microreactor systems, which enhance safety and efficiency by improving mass transfer during the reaction. This method allows for better control over reaction parameters, reducing risks associated with traditional batch processes that involve concentrated acids .
Table 1: Key Parameters for Synthesis of this compound
| Parameter | Value |
|---|---|
| Reaction Type | Continuous flow nitration |
| Acids Used | Sulfuric acid and nitric acid |
| Conversion Rate | Up to 87.4% |
| Temperature Control | Required for safety |
| Reaction Time | Approximately 12.36 minutes |
Agricultural Applications
This compound serves as a critical intermediate in the production of neonicotinoid insecticides, which are widely used for pest control in agriculture. These insecticides are valued for their effectiveness against a variety of pests while being less toxic to mammals compared to traditional pesticides. The compound's role in synthesizing nitroguanidine derivatives further establishes its importance in developing new agricultural chemicals .
Case Study: Neonicotinoid Production
- Objective: To evaluate the efficiency of this compound in synthesizing neonicotinoids.
- Methodology: Continuous flow synthesis was employed to produce this compound, which was then converted into neonicotinoid compounds.
- Results: The process yielded high purity and efficiency, demonstrating the viability of using this compound as a key intermediate in insecticide production.
Biochemical Research Applications
Beyond agriculture, this compound has potential applications in biochemical research, particularly in studies involving mutagenesis. Its structural properties allow it to act as a DNA alkylating agent, which can be utilized to investigate mechanisms of mutation and repair in cellular systems .
Table 2: Research Applications of this compound
| Application Area | Description |
|---|---|
| Mutagenesis Studies | Investigating DNA damage and repair mechanisms |
| Chemical Biology | Serving as a model compound for studying alkylation |
| Pesticide Development | Intermediate in the synthesis of new agrochemicals |
Safety and Environmental Considerations
The use of this compound in industrial applications necessitates careful consideration of safety protocols due to its reactive nature and potential toxicity. Research indicates that while it can be synthesized efficiently, the processes must be managed to prevent hazardous reactions associated with concentrated acids used during nitration .
Wirkmechanismus
The mechanism of action of methyl nitrocarbamimidate involves the formation of nitro radicals through oxidation. These radicals can participate in various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols . The molecular targets and pathways involved in these reactions include the activation of nitro groups and the formation of stable radical intermediates .
Vergleich Mit ähnlichen Verbindungen
O-methyl-N-nitroisourea can be compared with other similar compounds, such as:
Methyl N-methyl-N’-nitrocarbamimidate: This compound has a similar structure but includes an additional methyl group.
N,O-dimethyl-N’-nitroisourea: Another similar compound with a different substitution pattern.
The uniqueness of methyl nitrocarbamimidate lies in its specific applications in organic synthesis and pharmaceutical production, as well as its ability to form stable nitro radicals .
Eigenschaften
Molekularformel |
C2H5N3O3 |
|---|---|
Molekulargewicht |
119.08 g/mol |
IUPAC-Name |
methyl N-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI-Schlüssel |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















